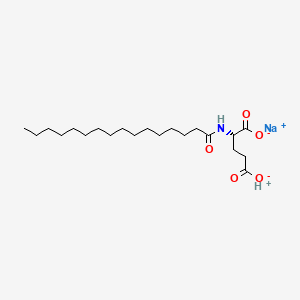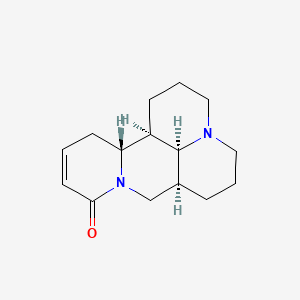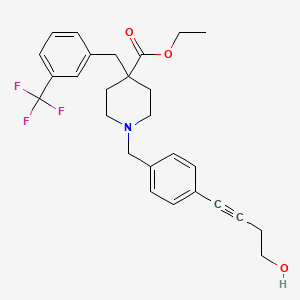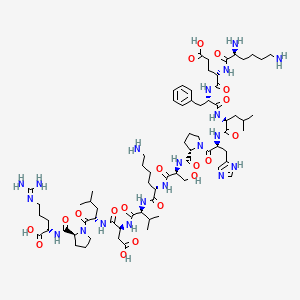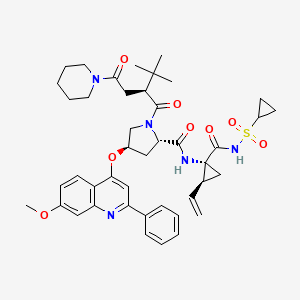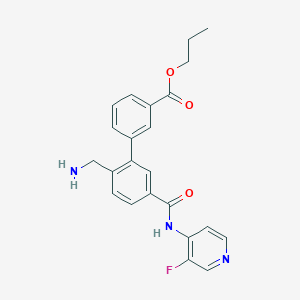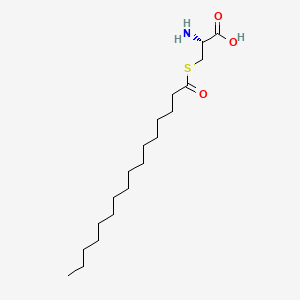
Pyrrol-2-yl)ethyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SRI-31040 is a potent DAT allosteric modulator. SRI-31040 partially inhibits DAT uptake without altering DAT-mediated reverse transport and with minimal inhibition of DAT binding.
Scientific Research Applications
Antimalarial Research
Pyrrol-2-yl)ethyl)quinazolin-4-amine derivatives have been investigated for their potential as antimalarial drugs. For example, 6,7-dimethoxyquinazoline-2,4-diamines, a related class, have shown promising antimalarial activity. Studies have synthesized and evaluated various derivatives for their structure-activity relationship in antimalarial effectiveness, identifying compounds with significant potential as antimalarial drug leads (Mizukawa et al., 2021).
Antibacterial and Antioxidant Properties
Compounds derived from pyrrol-2-yl)ethyl)quinazolin-4-amine have been synthesized and assessed for their antibacterial and antioxidant activities. Novel 1,5-disubstituted pyrrolo[1,2-a]quinazoline derivatives were created and tested against various Gram-positive and Gram-negative bacteria, showing promising results. Their antioxidant activity was also evaluated, demonstrating the compound's potential in this area (Kazemi et al., 2016).
Anticancer Applications
Several studies have focused on the synthesis of new quinazoline derivatives, including pyrrol-2-yl)ethyl)quinazolin-4-amine, for potential use in cancer treatment. For example, a series of 2,4-disubstituted quinazolines were synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines. Some compounds exhibited significant anticancer activity, suggesting their potential as anticancer agents (Gurubasavaraj & Moshin, 2020).
Anti-Inflammatory and CCR4 Antagonism
Compounds with the pyrrol-2-yl)ethyl)quinazolin-4-amine structure have been explored for their anti-inflammatory properties and as antagonists for the CC chemokine receptor-4 (CCR4). Such compounds have shown potential in treating inflammatory conditions like dermatitis in animal models, indicating their possible therapeutic applications in human inflammatory diseases (Yokoyama et al., 2009).
Inhibition of Thymidylate Synthase
Research has been conducted on compounds structurally related to pyrrol-2-yl)ethyl)quinazolin-4-amine for their ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition is of interest in developing antitumor and antiparasitic agents. Studies have designed and synthesized various analogs, testing their efficacy against target enzymes and pathogens (Gangjee et al., 1999).
properties
CAS RN |
1928715-72-3 |
|---|---|
Product Name |
Pyrrol-2-yl)ethyl)quinazolin-4-amine |
Molecular Formula |
C28H24N6 |
Molecular Weight |
444.54 |
IUPAC Name |
2-(7-methylimidazo[1,2-a]pyridin-6-yl)-N-[2-phenyl-2-(1H-pyrrol-2-yl)ethyl]quinazolin-4-amine |
InChI |
InChI=1S/C28H24N6/c1-19-16-26-30-14-15-34(26)18-23(19)28-32-25-11-6-5-10-21(25)27(33-28)31-17-22(24-12-7-13-29-24)20-8-3-2-4-9-20/h2-16,18,22,29H,17H2,1H3,(H,31,32,33) |
InChI Key |
CAOMNZSXVHTTQZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=CN2C=C1C3=NC4=CC=CC=C4C(=N3)NCC(C5=CC=CC=C5)C6=CC=CN6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SRI-31040; SRI31040; SRI 31040; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



